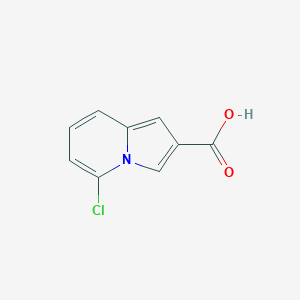

5-Chloro-2-indolizinecarboxylic acid

説明

5-Chloro-2-indolizinecarboxylic acid is a heterocyclic compound that belongs to the indolizine family It is characterized by a fused ring system containing nitrogen and chlorine atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-indolizinecarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

5-Chloro-2-indolizinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can produce various functionalized derivatives .

科学的研究の応用

Antiproliferative Activity

The primary application of 5-chloro-2-indolizinecarboxylic acid is in the development of anticancer agents. Research indicates that derivatives of this compound exhibit strong antiproliferative activity against various cancer cell lines.

Case Studies

A notable study reported that compound 3e outperformed the reference drug erlotinib, achieving a GI50 of 29 nM compared to erlotinib's GI50 of 33 nM against the same cell lines . This highlights the potential of these compounds as effective alternatives or complements to existing therapies.

Synthesis and Structural Modifications

The synthesis of this compound derivatives involves various chemical strategies aimed at enhancing their biological activity. Researchers have explored different substituents on the indole ring to optimize potency and selectivity.

Synthetic Pathways

Recent advancements in synthetic methodologies have facilitated the creation of diverse indole derivatives. For example, compounds with phenethyl moieties demonstrated increased potency, suggesting that specific structural features significantly influence biological activity .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between these compounds and their target proteins. The chlorine atom in the structure plays a crucial role in forming halogen bonds with key amino acid residues, enhancing binding affinity and specificity .

Broader Biological Applications

Beyond cancer treatment, this compound has potential applications in other areas of pharmacology.

Inhibition of Kinases

Research indicates that derivatives can act as inhibitors for various kinases, including CDK2 and VEGFR-2, which are critical in cell cycle regulation and angiogenesis respectively . This positions these compounds as multi-target agents with potential applications in treating other diseases beyond cancer.

Apoptosis Induction

Studies have also demonstrated that these compounds can induce apoptosis in cancer cells by activating apoptotic markers such as Caspases and altering the expression levels of Bcl-2 family proteins . This mechanism further supports their therapeutic potential.

作用機序

The mechanism of action of 5-Chloro-2-indolizinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the biological activity of the target molecules .

類似化合物との比較

Similar Compounds

Indolizine-2-carboxylic acid: Lacks the chlorine atom, resulting in different chemical properties.

5-Bromoindolizine-2-carboxylic acid: Contains a bromine atom instead of chlorine, leading to variations in reactivity and biological activity.

5-Fluoroindolizine-2-carboxylic acid:

Uniqueness

5-Chloro-2-indolizinecarboxylic acid is unique due to the presence of the chlorine atom, which influences its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

生物活性

5-Chloro-2-indolizinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and antiviral applications. This article synthesizes current research findings, including structure-activity relationships (SAR), biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C9H6ClNO2. It features an indole ring system, which is known for its ability to interact with various biological targets. The presence of the chlorine atom and carboxylic acid group contributes to its chemical reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-chloro-indole derivatives, particularly against melanoma and other cancers driven by mutant kinases such as BRAF.

Key Findings:

- Cytotoxicity Assays: In a study evaluating the cytotoxic effects on the LOX-IMVI melanoma cell line, compounds derived from 5-chloro-indole-2-carboxylate demonstrated significant antiproliferative activity. For instance, compound 3e exhibited an IC50 value of 0.96 µM, while compound 3b showed an IC50 of 1.12 µM, outperforming staurosporine (IC50 = 7.10 µM) as a control .

- Mechanism of Action: The mechanism involves inhibition of key signaling pathways associated with cancer proliferation. The indole moiety facilitates binding within the active site of kinases, leading to decreased cell viability through competitive inhibition .

Antiviral Activity

In addition to its anticancer properties, this compound has been explored for its antiviral capabilities, particularly against HIV.

Research Insights:

- Integrase Inhibition: Compounds based on the indole scaffold have shown promising results in inhibiting HIV-1 integrase activity. Modifications at various positions on the indole ring significantly enhanced their inhibitory effects, with some derivatives achieving IC50 values as low as 0.13 µM .

- Structure-Activity Relationship (SAR): The introduction of halogenated groups at specific positions on the indole ring improved binding affinity and selectivity towards integrase, suggesting that further structural optimization could yield even more potent antiviral agents .

Toxicity and Safety Profile

While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile:

- Toxicological Data: The compound has been classified as harmful if swallowed and can cause skin irritation . Therefore, careful evaluation in preclinical studies is essential to assess its safety for potential clinical use.

Comparative Analysis

The following table summarizes key biological activities and IC50 values for selected derivatives of 5-chloro-indole compounds:

特性

IUPAC Name |

5-chloroindolizine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-8-3-1-2-7-4-6(9(12)13)5-11(7)8/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTLMKYKSLPFLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C(=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620570-06-0 | |

| Record name | 5-chloroindolizine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。